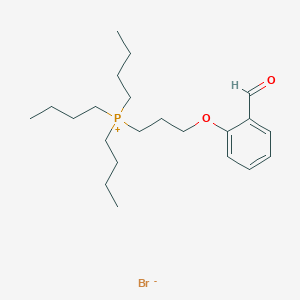
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is a chemical compound with the molecular formula C22H38BrO2P It is a phosphonium salt, characterized by the presence of a phosphonium ion (R4P+) where R represents organic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide typically involves the reaction of tributylphosphine with 3-(2-formylphenoxy)propyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The general reaction scheme is as follows:
P(C4H9)3+BrCH2CH2CH2O-C6H4CHO→[P(C4H9)3CH2CH2CH2O-C6H4CHO]+Br−
The reaction is typically conducted in a solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 3-(2-carboxyphenoxy)propyltributylphosphonium bromide.
Reduction: 3-(2-hydroxyphenoxy)propyltributylphosphonium bromide.
Substitution: Depending on the nucleophile, products such as 3-(2-formylphenoxy)propyltributylphosphonium hydroxide or 3-(2-formylphenoxy)propyltributylphosphonium cyanide.
Aplicaciones Científicas De Investigación
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Catalysis: The compound can act as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as conductivity or thermal stability.
Biological Studies: The compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as antimicrobial agents.
Medicinal Chemistry: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide involves its interaction with molecular targets through its phosphonium ion. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, or cell membranes, altering their function or structure. This interaction can lead to changes in cellular processes, making it useful in various biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- Triphenyl(propyl)phosphonium bromide
- Tributyl(3-(2-hydroxyphenoxy)propyl)phosphonium bromide
- Tributyl(3-(2-carboxyphenoxy)propyl)phosphonium bromide
Uniqueness
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and functionality compared to similar compounds. This allows for a broader range of chemical modifications and applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
31600-73-4 |
|---|---|
Fórmula molecular |
C22H38BrO2P |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
tributyl-[3-(2-formylphenoxy)propyl]phosphanium;bromide |
InChI |
InChI=1S/C22H38O2P.BrH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-12-15-24-22-14-11-10-13-21(22)20-23;/h10-11,13-14,20H,4-9,12,15-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
OIUJAJSTVSJTON-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CCCOC1=CC=CC=C1C=O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


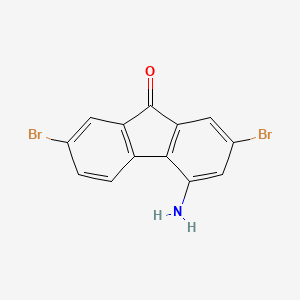

![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
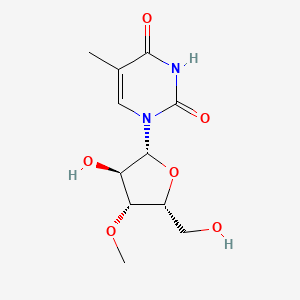
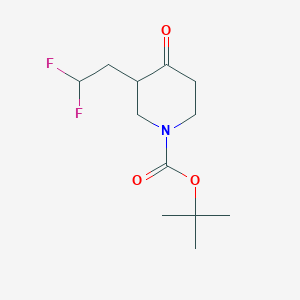
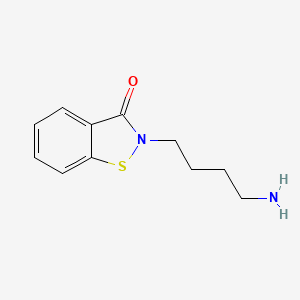


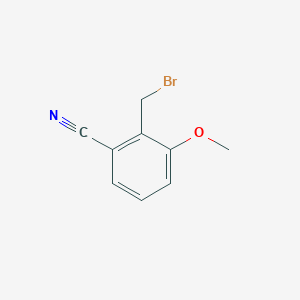
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)



![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
